Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is a chemical compound belonging to the phenethylamine class. It is structurally related to dopamine, a major human neurotransmitter, with methoxy groups replacing the hydroxy groups at the 3 and 4 positions . This compound is also closely related to mescaline, a well-known psychoactive substance .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine (a related compound) was performed by Pictet and Finkelstein, starting from vanillin . The synthetic route involves multiple steps:
- Vanillin to 3,4-Dimethoxybenzaldehyde (veratraldehyde)
- 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid
- 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide
- 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine
A shorter synthesis was later provided by Shulgin and Shulgin .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are typically synthesized using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- undergoes various chemical reactions, including:
- Oxidation : This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution : This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
- Oxidation : Potassium permanganate, chromium trioxide
- Reduction : Lithium aluminum hydride, sodium borohydride
- Substitution : Catalysts such as palladium on carbon, specific solvents like dimethylformamide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- has several scientific research applications:
- Chemistry : Used as a precursor in the synthesis of various organic compounds.
- Biology : Studied for its potential effects on neurotransmitter systems.
- Medicine : Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, the compound can increase the levels of neurotransmitters such as dopamine and serotonin in the brain . This action is similar to that of other MAO inhibitors used in the treatment of depression and other neurological disorders.
Comparison with Similar Compounds
Similar Compounds:
- 3,4-Dimethoxyphenethylamine : An analogue of dopamine with methoxy groups replacing the hydroxy groups at the 3 and 4 positions .
- Mescaline : A psychoactive compound with a similar structure, having an additional methoxy group at the 5 position .
- 3,4,5-Trimethoxyphenethylamine : Another related compound with three methoxy groups on the phenyl ring .
Uniqueness: Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is unique due to its specific substitution pattern and its potential as a monoamine oxidase inhibitor. This makes it a valuable compound for research into neurotransmitter systems and potential therapeutic applications.
Properties
CAS No. |
55635-70-6 |
---|---|
Molecular Formula |
C18H23N5O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethylimidazo[4,5-b]pyrazin-2-amine |
InChI |
InChI=1S/C18H23N5O2/c1-11-12(2)21-17-16(20-11)22-18(23(17)3)19-9-8-13-6-7-14(24-4)15(10-13)25-5/h6-7,10H,8-9H2,1-5H3,(H,19,20,22) |
InChI Key |
HVYNUXBKWKUETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)N=C(N2C)NCCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.